Tyrosinase Inhibitory Activity: 2.5-Fold Superior to Kojic Acid in Derivative Form
A Schiff base derivative of 2-hydroxy-4-methoxybenzohydrazide (compound 4d) exhibited an IC₅₀ of 7.57 μM against mushroom tyrosinase, which is approximately 2.5-fold more potent than the reference inhibitor kojic acid (IC₅₀ ~18.93 μM) when tested under identical in vitro conditions [1]. This demonstrates that the parent hydrazide scaffold can yield derivatives with significantly enhanced inhibitory activity compared to the widely used cosmetic standard.
| Evidence Dimension | Tyrosinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.57 μM (for derivative 4d; parent compound was not directly tested) |
| Comparator Or Baseline | Kojic acid: 18.93 μM (estimated from reported ~2.5-fold improvement) |
| Quantified Difference | 2.5-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro mushroom tyrosinase assay; spectrophotometric measurement at 475 nm |
Why This Matters
For procurement in tyrosinase inhibitor development, this data justifies prioritizing the 2-hydroxy-4-methoxybenzohydrazide scaffold over simpler benzohydrazides that lack such validated, comparator-beating activity.
- [1] Iraji A, Panahi Z, Edraki N, Khoshneviszadeh M, Khoshneviszadeh M. Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors. Drug Dev Res. 2021 Jun;82(4):533-542. doi: 10.1002/ddr.21771. PMID: 33340117. View Source
